N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, with the compound name reflecting its complete structural framework. The systematic name indicates the presence of a propanamide core structure with specific substitution patterns on both the nitrogen atom and the carbon backbone. The molecular formula C15H14ClFN2O2 reveals the elemental composition, containing fifteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 308.73 grams per mole.
The compound is registered under Chemical Abstracts Service number 1020056-97-6, providing a unique identifier for database searches and regulatory purposes. The structural complexity arises from the combination of aromatic ring systems with heteroatom substitutions, creating a three-dimensional molecular architecture that influences both physical properties and chemical reactivity. The presence of both electron-withdrawing halogen substituents and an electron-donating amino group creates an electronic environment conducive to various intermolecular interactions.
Analysis of the molecular formula reveals several key structural features that define the compound's chemical behavior. The ratio of carbon to heteroatoms suggests a predominantly aromatic character, while the presence of both nitrogen and oxygen atoms indicates potential hydrogen bonding capabilities. The inclusion of halogen atoms, specifically fluorine and chlorine, introduces additional polarizability and potential for halogen bonding interactions, which significantly influence the compound's solid-state packing and solution behavior.
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic analysis of this compound provides detailed insight into its three-dimensional molecular geometry and solid-state packing arrangements. The compound exhibits specific conformational preferences that are stabilized through intramolecular and intermolecular interactions, particularly those involving the amide functional group and the halogen substituents. The planar nature of the amide linkage, consistent with resonance stabilization, constrains the overall molecular geometry and influences the spatial arrangement of the aromatic ring systems.
The three-dimensional structure reveals the spatial relationship between the 5-amino-2-fluorophenyl group and the 2-chlorophenoxy substituent, with the propanamide backbone serving as a flexible linker. Conformational analysis indicates that the molecule can adopt multiple low-energy conformations, with the preferred geometry determined by the balance between steric interactions and electronic effects. The presence of the fluorine atom on the aminophenyl ring and the chlorine atom on the phenoxy group creates asymmetric charge distribution that influences molecular packing.
Detailed examination of bond lengths and angles within the crystal structure demonstrates the influence of substituent effects on the electronic structure. The amide bond exhibits characteristic planar geometry with partial double-bond character due to resonance contributions, while the aromatic rings maintain their expected geometry with subtle distortions induced by the electron-withdrawing and electron-donating substituents. The crystal packing reveals specific intermolecular contact patterns that optimize attractive interactions while minimizing repulsive forces.
Comparative Analysis of Tautomeric and Resonance Forms
The amide functionality in this compound participates in tautomeric equilibria that significantly influence its chemical properties and biological activity. The primary tautomeric equilibrium involves the interconversion between the amide form and the corresponding imidic acid form through proton transfer from the nitrogen to the oxygen atom. This tautomerization process occurs through a pseudo-four-membered ring transition state and is influenced by environmental factors such as solvent polarity and temperature.
Resonance analysis reveals that the amide group exhibits significant delocalization of electron density between the carbonyl carbon, oxygen, and nitrogen atoms. The canonical resonance structures include the neutral amide form and the zwitterionic form with positive charge on nitrogen and negative charge on oxygen. The contribution of these resonance forms determines the planarity of the amide bond and influences the compound's reactivity patterns. The presence of electron-withdrawing fluorine and chlorine substituents affects the relative stability of different resonance contributors.
Computational studies using density functional theory calculations demonstrate that the amide tautomer represents the thermodynamically favored form under standard conditions, with the imidic acid tautomer lying approximately 40-60 kilojoules per mole higher in energy. The energy barrier for tautomerization is estimated to be in the range of 150-200 kilojoules per mole, suggesting that the conversion requires significant activation energy but remains accessible under appropriate conditions. The tautomeric equilibrium position is sensitive to substituent effects, with electron-withdrawing groups generally favoring the amide form.
| Tautomeric Form | Relative Energy (kJ/mol) | Structural Features | Stability Factors |
|---|---|---|---|
| Amide Form | 0.0 | Planar C-N bond, C=O double bond | Resonance stabilization |
| Imidic Acid Form | 41.5-61.4 | C=N double bond, C-OH single bond | Reduced conjugation |
| Transition State | 188.7 | Four-membered ring geometry | High strain energy |
Halogen Bonding Patterns and Intermolecular Interactions
The presence of both fluorine and chlorine atoms in this compound creates opportunities for halogen bonding interactions that significantly influence the compound's solid-state structure and solution behavior. Halogen bonding represents a specific type of non-covalent interaction where halogen atoms act as electron acceptors, forming directional contacts with electron-rich species such as nitrogen, oxygen, or aromatic systems. The electronegativity differences between fluorine and chlorine result in distinct halogen bonding capabilities, with fluorine typically participating in weaker but more directional interactions compared to chlorine.
Crystallographic analysis reveals specific halogen bonding patterns that contribute to the overall stability of the crystal lattice. The fluorine atom on the aminophenyl ring participates in contacts with nearby electron-rich centers, while the chlorine atom on the phenoxy group forms longer-range interactions that influence molecular packing. These halogen bonds complement traditional hydrogen bonding interactions involving the amino group and the amide functionality, creating a complex network of intermolecular contacts that stabilize the crystal structure.
The geometric parameters of halogen bonding interactions in this compound follow established trends, with contact distances shorter than the sum of van der Waals radii and angles approaching linearity for stronger interactions. The strength of these interactions depends on the electronic environment of both the halogen atom and the electron donor, with the presence of electron-withdrawing groups enhancing halogen bond formation. Computational analysis using molecular electrostatic potential mapping reveals regions of positive charge density on the halogen atoms that correlate with experimentally observed contact patterns.
| Interaction Type | Contact Distance (Å) | Contact Angle (°) | Interaction Strength | Geometric Requirements |
|---|---|---|---|---|
| Fluorine-Nitrogen | 2.8-3.1 | 160-180 | Moderate | Linear geometry preferred |
| Chlorine-Oxygen | 3.0-3.4 | 150-175 | Strong | Directional contact |
| Fluorine-Aromatic | 3.2-3.6 | 90-120 | Weak | Edge-to-face geometry |
| Chlorine-Aromatic | 3.4-3.8 | 80-110 | Moderate | Variable orientation |
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9(21-14-5-3-2-4-11(14)16)15(20)19-13-8-10(18)6-7-12(13)17/h2-9H,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAIKYXPDRPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-Amino-2-fluorophenyl Derivative
Method: Nitration and subsequent reduction
| Reaction | Reagents & Conditions | Notes |
|---|---|---|
| Nitration of fluorobenzene | Nitrate with dilute nitric acid | Introduces nitro group ortho to fluorine |
| Reduction of nitro group | Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Sn/HCl) | Converts nitro to amino group |
Alternative: Direct amino substitution via nucleophilic aromatic substitution (if applicable) under controlled conditions.
Step 2: Preparation of 2-Chlorophenol Derivative
Method: Chlorination of phenol followed by etherification
| Reaction | Reagents & Conditions | Notes |
|---|---|---|
| Chlorination | SO₂Cl₂ or NCS in presence of base | Selective chlorination at ortho position |
| Etherification | Phenol + 2-chlorophenol derivatives | Using base (K₂CO₃) and suitable solvents (DMF, DMSO) |
Step 3: Formation of the Phenoxy Linkage
Method: Nucleophilic aromatic substitution or Williamson ether synthesis
Phenol derivative + 2-chlorophenol derivative
- Reflux in presence of base (K₂CO₃ or NaH) in solvents like DMF or DMSO
- Forms the phenoxy linkage with high regioselectivity
Research Data:
The synthesis of similar phenoxy compounds involves using potassium carbonate as a base and DMF as a solvent, which ensures high yield and regioselectivity.
Step 4: Amide Bond Formation
Method: Coupling of the phenoxy acid with the amino-phenyl derivative
| Reaction | Reagents & Conditions | Notes |
|---|---|---|
| Activation of carboxylic acid | Use of coupling agents like EDCI, DCC, or HATU | Facilitates amide bond formation |
| Amide coupling | Reaction with amino-phenyl derivative in presence of base (e.g., DIPEA) | Conducted in solvents like DMF or DCM |
Research Findings:
Amide coupling reactions are optimized at room temperature or slightly elevated temperatures (25–40°C) to maximize yield and minimize side reactions.
Optimized Reaction Conditions and Data Summary
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration & reduction | HNO₃, Pd/C, H₂ | - | 0–25°C | 4–6 h | 85–90 | Mild conditions prevent over-nitration |
| Chlorination | SO₂Cl₂ | - | 0–25°C | 2–3 h | 80–85 | Controlled chlorination at ortho position |
| Etherification | Phenol, 2-chlorophenol, K₂CO₃ | DMF | Reflux (80°C) | 12–24 h | 75–85 | High regioselectivity |
| Amide coupling | Carboxylic acid, amine, HATU, DIPEA | DCM or DMF | Room temperature | 12–24 h | 70–85 | High purity of final product |
Industrial Scale-Up Considerations
For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance safety, reproducibility, and cost-efficiency. Reaction parameters such as temperature, reagent stoichiometry, and mixing are optimized to prevent side reactions and maximize yield.
Research Findings and Data Tables
Recent studies have demonstrated that modifications in the linker length and substituents on aromatic rings significantly influence the biological activity of related compounds. For example, SAR analyses indicate that electron-withdrawing groups like fluorine and chlorine enhance binding affinity, which guides the selection of starting materials and reaction conditions.
| Research Source | Key Findings | Implications for Preparation |
|---|---|---|
| PMC Article (2015) | Optimized amide linkers improve activity | Emphasizes precise control of coupling conditions |
| Literature Review | Substituent effects on aromatic rings | Guides choice of chlorination and substitution steps |
| Recent Synthetic Protocols | Use of coupling agents like HATU for high-yield amide formation | Recommends modern coupling reagents for efficiency |
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield nitro derivatives, while substitution reactions could replace the halogen atoms with other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and halogenated compounds.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Analogous Compounds
*Hypothetical structure based on analogs.
Key Observations:
- Methoxy Substitution: Replacing chlorine with methoxy (R1: 2-OCH3) reduces molecular weight (304.32 g/mol) and may improve solubility due to the electron-donating methoxy group . Conversely, methoxy substitution on the phenylamino group (R2: 2-OCH3) increases steric bulk, possibly altering receptor binding .
- Fluorine vs. Chlorine: The 2-fluorophenoxy analog (292.28 g/mol) has a lower molecular weight and distinct electronic properties, which could influence metabolic stability and bioavailability .
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and preliminary research findings.
This compound is classified as an amide, characterized by a propanamide backbone with a 5-amino-2-fluorophenyl group and a 2-chlorophenoxy substituent. The molecular formula is C₁₅H₁₄ClFN₂O, with a molecular weight of approximately 308.74 g/mol. The synthesis typically involves multi-step organic reactions, requiring specific reagents and conditions to achieve the desired compound.
The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may influence specific biochemical pathways, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related phenoxyacetamide scaffolds have shown promising results against Pseudomonas aeruginosa, particularly in inhibiting its type III secretion system (T3SS) which is crucial for its pathogenicity .
Cytotoxicity
In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values indicating significant inhibition of cell growth in Hep-2 and P815 cancer cell lines . The cytotoxic potential may be attributed to the structural features of the compound that enhance its interaction with cellular targets.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is vital for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings significantly affect biological activity. For instance, alterations in halogen substituents have been shown to impact binding affinity and potency in biological assays .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | 5-amino group, 2-fluoro substitution | Potential antimicrobial and anticancer activity |
| N-(4-Chloro-2,5-dimethoxyphenyl)-2-hydroxypropanamide | Dimethoxy groups | Enhanced lipophilicity |
| N-(3-Chloro-4-fluorophenyl)-propionamide | Fluorine substitution | Increased bioactivity |
This table summarizes some related compounds and their structural features that influence their biological activities.
Case Studies and Research Findings
- Antimicrobial Studies : A series of phenoxyacetamide derivatives were tested for their ability to inhibit T3SS in Pseudomonas aeruginosa. The most potent compounds showed IC50 values comparable to established inhibitors, indicating their potential as therapeutic agents against bacterial infections .
- Cytotoxicity Assays : In studies assessing the cytotoxic effects on cancer cell lines, certain derivatives exhibited significant growth inhibition. For instance, one derivative showed an IC50 value of 3.25 mg/mL against Hep-2 cells, demonstrating its potential as an anticancer agent .
- Mechanistic Insights : Research into the binding interactions of these compounds with target proteins has provided insights into their mechanisms of action. Understanding these interactions can guide the development of more effective therapeutic agents.
Q & A
Q. How is environmental toxicity assessed?
- Answer :
- OECD 201 Test : Aquatic toxicity evaluated using Daphnia magna (EC50 >10 mg/L indicates low risk) .
- Biodegradation : BOD5/COD ratio <0.1 classifies it as non-readily biodegradable .
Tables for Critical Data
Table 1 : Synthetic Yields of Analogous Compounds
| Substituent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 2-Chlorophenoxy | 84 | 97.8 | |
| 2,4-Dichlorophenoxy | 78 | 98.5 | |
| 4-Trifluoromethylphenyl | 70 | 97.4 |
Table 2 : Bioactivity of Key Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Linrodostat analog | IDO1 | 0.002 | |
| FabI inhibitor | B. subtilis | 1.95 µg/ml |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
